molecular formula C11H16F3N3O B4545889 N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide CAS No. 5673-60-9

N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

Cat. No.: B4545889
CAS No.: 5673-60-9
M. Wt: 263.26 g/mol
InChI Key: LNENLMVNAFFOPE-UHFFFAOYSA-N
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Description

N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. Common methods include:

Industrial Production Methods

Industrial production often scales up these synthetic routes, optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-[5-methyl-3-(chloromethyl)pyrazol-1-yl]acetamide
  • N-butyl-2-[5-methyl-3-(bromomethyl)pyrazol-1-yl]acetamide
  • N-butyl-2-[5-methyl-3-(fluoromethyl)pyrazol-1-yl]acetamide

Uniqueness

The presence of the trifluoromethyl group in N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

Properties

IUPAC Name

N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O/c1-3-4-5-15-10(18)7-17-8(2)6-9(16-17)11(12,13)14/h6H,3-5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNENLMVNAFFOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365438
Record name N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5673-60-9
Record name N-butyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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